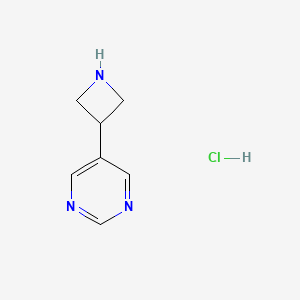

5-(Azetidin-3-yl)pyrimidine hydrochloride

Description

Significance of Azetidine (B1206935) and Pyrimidine (B1678525) Motifs in Chemical Biology and Drug Discovery

The azetidine and pyrimidine moieties, the core components of 5-(Azetidin-3-yl)pyrimidine hydrochloride, are independently recognized as "privileged structures" in medicinal chemistry. Their frequent appearance in bioactive compounds underscores their importance in molecular design and development.

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its strained ring system imparts unique conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. This structural feature allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with protein binding pockets. The incorporation of an azetidine motif can also modulate physicochemical properties such as solubility and metabolic stability. Furthermore, the nitrogen atom in the azetidine ring can serve as a key hydrogen bond acceptor or a point for further chemical modification. Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial agents and for the treatment of neurological disorders.

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. It is a fundamental component of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold an attractive starting point for the design of molecules that can interact with a wide variety of biological targets, including enzymes and receptors. The pyrimidine core is a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its electronic and steric properties. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. A notable example is the discovery of pyrazol-3-yl pyrimidin-4-amines as potent Jak2 inhibitors. nih.gov

The combination of these two motifs in a single molecule, as seen in this compound, offers a powerful strategy for the exploration of new chemical space in drug discovery. The rigid azetidine ring can act as a scaffold to present the pyrimidine moiety to its biological target, while the pyrimidine core provides key interaction points.

Overview of this compound as a Chemical Entity in Academic Studies

In academic research, this compound is primarily utilized as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive azetidine nitrogen and a modifiable pyrimidine ring, makes it a valuable synthon in combinatorial chemistry and library synthesis.

Chemical Properties and Synthesis

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀ClN₃ |

| Molecular Weight | 171.63 g/mol |

| Form | Solid |

| CAS Number | 1255531-16-8 |

Research Applications and Findings

While specific biological activity data for this compound itself is limited in publicly available literature, its utility is demonstrated through the biological activities of the more complex molecules derived from it. The azetidine-pyrimidine scaffold has been incorporated into compounds targeting a variety of biological pathways.

For example, a study on azetidinone derivatives containing a pyrimidine moiety reported the synthesis of a series of compounds and their evaluation for antimicrobial activity. The research highlighted that the combination of these two heterocyclic systems can lead to compounds with significant biological effects. In another study, a series of pyrazol-3-yl pyrimidin-4-amines were identified as potent inhibitors of Jak2, a key enzyme in cellular signaling pathways. nih.gov This underscores the potential of the pyrimidine core in designing enzyme inhibitors.

The use of azetidine-containing building blocks in medicinal chemistry is a well-established strategy to impart favorable properties to drug candidates. routledge.compageplace.de The rigid nature of the azetidine ring can lead to improved binding affinity and selectivity for the target protein. Therefore, this compound serves as a valuable starting material for researchers aiming to develop novel therapeutics by leveraging the synergistic effects of the azetidine and pyrimidine motifs.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(azetidin-3-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-6(2-8-1)7-3-9-5-10-4-7;/h3-6,8H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWXYGWYNWFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236791-88-0 | |

| Record name | Pyrimidine, 5-(3-azetidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236791-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 5-(Azetidin-3-yl)pyrimidine Hydrochloride

The construction of the target molecule can be approached through various strategic pathways, which generally involve the separate synthesis of the heterocyclic components followed by a coupling reaction.

The azetidine (B1206935) ring, a four-membered saturated heterocycle, presents a synthetic challenge due to its inherent ring strain. rsc.org Its synthesis is a critical part of forming the final compound. Common strategies involve intramolecular cyclization reactions. magtech.com.cn

Key precursors for azetidine synthesis often start from γ-substituted amines or β-amino alcohols. magtech.com.cnorganic-chemistry.org For instance, a common precursor is a derivative of 1,3-diaminopropan-2-ol or epichlorohydrin. A typical synthetic sequence involves the protection of one of the amino groups, followed by activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) to create a good leaving group. Subsequent intramolecular nucleophilic substitution by the nitrogen atom leads to the formation of the azetidine ring.

Another advanced method is the palladium-catalyzed intramolecular C-H amination, where a γ-C(sp³)–H bond is functionalized to form the C-N bond of the azetidine ring. rsc.org Ring contraction of larger heterocycles, such as N-sulfonylpyrrolidinones, also provides a pathway to functionalized azetidines. organic-chemistry.orgrsc.org For coupling with the pyrimidine (B1678525) moiety, key intermediates such as N-protected 3-iodoazetidine (B8093280) or N-protected azetidin-3-ylboronic acid are often prepared. The protection of the azetidine nitrogen, typically with a Boc (tert-butyloxycarbonyl) or benzyl (B1604629) group, is crucial to prevent side reactions during subsequent synthetic steps.

Table 1: Key Azetidine Precursors and Intermediates

| Precursor/Intermediate | Synthetic Role | Relevant Methodologies |

|---|---|---|

| N-Boc-azetidin-3-ol | Starting material for introducing functional groups at the 3-position. | Oxidation, Mesylation |

| N-Boc-3-iodoazetidine | Precursor for Palladium-catalyzed cross-coupling reactions. | Finkelstein reaction from mesylate |

| N-Boc-azetidin-3-ylboronic acid pinacol (B44631) ester | Key intermediate for Suzuki-Miyaura coupling. | Reaction of 3-iodoazetidine with bis(pinacolato)diboron |

| 1-Benzhydrylazetidin-3-one | Precursor for generating 3-aminoazetidine derivatives. | Reductive amination |

The pyrimidine ring can be constructed through several classical and modern synthetic methods. The most common approach is the Principal Synthesis, which involves the cyclocondensation of a compound with an N-C-N fragment (like amidines, ureas, or guanidines) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgresearchgate.net

To obtain the desired 5-substituted pyrimidine, the choice of the three-carbon component is critical. For example, a 2-substituted malonaldehyde or a related β-dicarbonyl synthon can be used. Alternatively, a pre-formed pyrimidine ring can be functionalized. Pyrimidines are π-deficient heterocycles, which makes them susceptible to nucleophilic aromatic substitution but resistant to electrophilic aromatic substitution. wikipedia.org Electrophilic substitution, when it occurs, typically happens at the C5 position, which is the least electron-deficient. wikipedia.org Therefore, direct functionalization at the C5 position via halogenation (e.g., using N-bromosuccinimide or N-chlorosuccinimide) can produce key intermediates like 5-bromopyrimidine (B23866) or 5-chloropyrimidine, which are primed for subsequent coupling reactions. researchgate.net

More recent "deconstruction-reconstruction" strategies allow for the diversification of pyrimidines by converting them into ring-opened intermediates, which can then be re-cyclized with different components to generate novel analogues. nih.govdigitellinc.com

The final and often most crucial step is the formation of the C-C bond between the C5 position of the pyrimidine ring and the C3 position of the azetidine ring.

Nucleophilic aromatic substitution (SNAr) is a viable strategy for forming the azetidine-pyrimidine bond. This approach typically involves the reaction of a nucleophilic azetidine derivative with a pyrimidine ring that has a leaving group at the target position. nih.gov Due to the electron-deficient nature of the pyrimidine ring, halogens at the C2, C4, and C6 positions are readily displaced by nucleophiles. wikipedia.orgstackexchange.com

For a 5-substituted product, this strategy would require an activated pyrimidine system. One potential, though less common, pathway involves the reaction of an N-protected 3-aminoazetidine with a 5-halopyrimidine, although direct C-C bond formation via SNAr with a carbanionic azetidine species is synthetically challenging. A more common SNAr application in similar syntheses involves the displacement of a leaving group on the pyrimidine ring by a nitrogen nucleophile, which is relevant for creating N-linked analogues. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds between aromatic and heterocyclic systems. rsc.org The Suzuki-Miyaura reaction is particularly prominent in this context. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. researchgate.net

Two primary Suzuki-Miyaura strategies can be envisioned for the synthesis of 5-(Azetidin-3-yl)pyrimidine:

Strategy A: Coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with an N-protected azetidin-3-ylboronic acid or its pinacol ester derivative.

Strategy B: Coupling of a pyrimidine-5-boronic acid with an N-protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine). nih.govresearchgate.net

These reactions are known for their high functional group tolerance and generally provide good to excellent yields. mdpi.com The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands like XPhos or RuPhos. rsc.orgthieme-connect.comrsc.org Nickel-catalyzed couplings have also emerged as a powerful alternative for constructing such linkages. orgsyn.org

Table 2: Comparison of Suzuki-Miyaura Coupling Strategies

| Strategy | Azetidine Reagent | Pyrimidine Reagent | Key Advantages |

|---|---|---|---|

| A | N-Boc-azetidin-3-ylboronic acid pinacol ester | 5-Bromopyrimidine | Availability of diverse 5-halopyrimidines. |

| B | N-Boc-3-iodoazetidine | Pyrimidine-5-boronic acid | Stability of the 3-iodoazetidine precursor. |

Following the successful coupling, the protecting group (e.g., Boc) on the azetidine nitrogen is removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Coupling Reactions for Azetidine-Pyrimidine Linkage Formation

Novel Derivatization and Analog Generation for Structure-Activity Exploration

To explore the structure-activity relationship (SAR) of 5-(Azetidin-3-yl)pyrimidine, novel derivatives and analogs are systematically synthesized. nih.govhumanjournals.com This process involves modifying specific parts of the parent molecule to understand how these changes affect its biological activity.

Key points of derivatization include:

The Azetidine Nitrogen: The secondary amine of the azetidine ring is a prime site for modification. It can be alkylated, acylated, or reacted with various electrophiles to introduce a wide range of functional groups. This allows for probing the effects of size, electronics, and hydrogen bonding capacity at this position.

The Pyrimidine Ring: The C2, C4, and C6 positions of the pyrimidine ring are potential sites for substitution. Starting from a suitably functionalized pyrimidine, such as a dichloropyrimidine, allows for sequential nucleophilic substitutions to introduce different groups. researchgate.net For example, introducing small alkyl, amino, or alkoxy groups can modulate the molecule's solubility, metabolic stability, and target interactions. researchgate.netfrontiersin.org

The Azetidine Ring Skeleton: More complex modifications can involve creating fused, bridged, or spirocyclic systems from the azetidine core to explore novel chemical space and introduce conformational constraints. nih.gov

These systematic modifications generate a library of related compounds, which are then evaluated to build a comprehensive SAR profile, guiding the design of more potent and selective molecules. humanjournals.com

Table 3: Potential Derivatization Sites for SAR Studies

| Modification Site | Type of Modification | Potential Functional Groups | Purpose of Modification |

|---|---|---|---|

| Azetidine N-H | Alkylation, Acylation, Sulfonylation | Methyl, Ethyl, Acetyl, Benzoyl, Mesyl | Explore impact of N-substituent on binding and properties. |

| Pyrimidine C2/C4/C6 | Nucleophilic Substitution | -NH₂, -OR, -Alkyl, -Aryl | Modulate electronics, solubility, and target interactions. |

| Pyrimidine C5 | Modification of Linker | Insertion of spacers (e.g., -CH₂-) | Alter spatial orientation between the two rings. |

| Azetidine C2/C4 | Substitution on Ring | Alkyl, Fluoro | Introduce conformational bias and alter lipophilicity. |

Stereoselective Synthesis and Chiral Resolution Techniques

When dealing with molecules containing stereocenters, such as substituted azetidines, controlling the stereochemistry is paramount. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, while chiral resolution separates a racemic mixture into its constituent enantiomers. wikipedia.org

Stereoselective synthesis of azetidine derivatives has been achieved through various methods. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov Another approach involves the metal-catalyzed asymmetric reduction of unsaturated 2-azetinylcarboxylic acid precursors to yield a library of enantioenriched 2-azetidinylcarboxylic acids. acs.orgnih.gov

For racemic mixtures, chiral resolution is a common strategy. wikipedia.orgnumberanalytics.com This typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers, as demonstrated in the resolution of inherently chiral 1,3-alternate azacalix organic-chemistry.orgpyrimidines. nih.govresearchgate.net

Common methods for obtaining stereochemically pure compounds are summarized below.

| Technique | Description | Example Application | Reference |

| Stereoselective Synthesis | |||

| Gold-Catalyzed Cyclization | Oxidative cyclization of chiral N-propargylsulfonamides. | Synthesis of chiral azetidin-3-ones. | nih.gov |

| Asymmetric Reduction | Metal-catalyzed reduction of unsaturated precursors. | Synthesis of enantioenriched 2-azetidinylcarboxylic acids. | acs.orgnih.gov |

| Chiral Resolution | |||

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. | General method for resolving racemic acids and bases. | wikipedia.org |

| Chiral HPLC | Chromatographic separation using a chiral stationary phase. | Resolution of inherently chiral azacalix organic-chemistry.orgpyrimidines. | nih.govresearchgate.net |

| Preferential Crystallization | Seeding a supersaturated solution of a racemate with a pure enantiomer to induce its crystallization. | General method for certain crystalline compounds. | numberanalytics.com |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms behind the synthesis of azetidine and pyrimidine derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.

One key reaction is the Staudinger synthesis, or [2+2] cycloaddition, used to form the β-lactam (azetidin-2-one) ring. mdpi.com The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene, which is often generated in situ from an acyl chloride. mdpi.com This forms a zwitterionic intermediate that undergoes a conrotatory electrocyclization to yield the four-membered ring. mdpi.com

In the context of stereoselective synthesis, the mechanism of a gold-catalyzed oxidative cyclization to form azetidin-3-ones has been proposed to involve the generation of a reactive α-oxogold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov

Palladium-catalyzed reactions are also prominent in azetidine synthesis. rsc.org For example, the intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines is thought to proceed through a mechanism involving the reductive elimination at an alkyl–Pd(IV) species. rsc.org This is promoted by an oxidant and an additive, leading to the formation of the azetidine ring. rsc.org

Another mechanistic pathway is the Kulinkovich-type reaction, which has been proposed for the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org

The table below outlines key mechanistic proposals for the synthesis of azetidine-containing compounds.

| Reaction Type | Proposed Mechanism | Key Intermediates | Reference |

| Staudinger Cycloaddition | Nucleophilic attack followed by conrotatory electrocyclization. | Zwitterionic intermediate | mdpi.com |

| Gold-Catalyzed Oxidative Cyclization | Intermolecular alkyne oxidation followed by intramolecular N-H insertion. | α-Oxogold carbene | nih.gov |

| Pd(II)-Catalyzed C-H Amination | Reductive elimination at an alkyl–Pd(IV) species. | Octahedral Pd(IV) species | rsc.org |

| Ti(IV)-Mediated Spirocyclization | Kulinkovich-type pathway. | Not specified | rsc.org |

Structural and Conformational Analysis

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are pivotal in confirming the molecular structure and probing the electronic environments of the constituent atoms of 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of organic molecules in solution. The application of both ¹H and ¹³C NMR provides invaluable information regarding the chemical environment, connectivity, and stereochemical arrangement within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine is anticipated to display characteristic signals corresponding to the protons of both the pyrimidine (B1678525) and azetidine (B1206935) rings. Protons on the pyrimidine ring would resonate in the downfield aromatic region, with their precise chemical shifts influenced by the strong electron-withdrawing nature of the trifluoromethyl group. Conversely, the protons of the azetidine ring would appear in the more upfield aliphatic region, and their coupling patterns would offer insights into their relative spatial orientations.

¹³C NMR Spectroscopy: Complementing the proton NMR data, the ¹³C NMR spectrum provides a signal for each chemically distinct carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the hybridization state and the electronic environment of the carbon atoms. For example, the carbon atom of the trifluoromethyl group would be expected to have a characteristic chemical shift, while the pyrimidine ring carbons would appear in the downfield region typical for aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine Note: The following data is based on computational predictions and serves as an illustrative estimation. Specific experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2 | - | ~165 |

| Pyrimidine C4 | - | ~160 (q, J ≈ 35 Hz) |

| Pyrimidine C5 | ~7.4 | ~115 |

| Pyrimidine C6 | ~8.8 | ~158 |

| Azetidine C2'/C4' | ~4.2 (t) | ~50 |

| Azetidine C3' | ~4.0 (m) | ~35 |

| CF₃ | - | ~123 (q, J ≈ 275 Hz) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can validate the molecular formula of 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine. The predicted monoisotopic mass for the neutral molecule is 203.06703 Da. uni.lu Typically, HRMS analysis is conducted on the protonated species, [M+H]⁺, for which the predicted m/z is 204.07431. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine Note: The following data is derived from computational models. CCS values offer insights into the three-dimensional shape of the ion in the gas phase.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 204.07431 | 141.5 |

| [M+Na]⁺ | 226.05625 | 149.2 |

| [M-H]⁻ | 202.05975 | 138.8 |

X-ray Crystallography and Solid-State Structural Investigations

To date, a single-crystal X-ray diffraction structure for 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine has not been reported. However, the field of X-ray crystallography has been instrumental in elucidating the solid-state structures of numerous related pyrimidine derivatives. mdpi.comresearchgate.netvensel.orgnih.gov These studies have provided critical information on bond lengths, bond angles, and the preferred conformations of these molecules in the crystalline state, as well as detailing intermolecular interactions such as hydrogen bonding and crystal packing. mdpi.comresearchgate.net Should suitable single crystals of 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid phase.

Conformational Studies of the Azetidine and Pyrimidine Rings

Azetidine Ring: The four-membered azetidine ring is inherently strained and adopts a puckered conformation to alleviate this strain. The degree of this puckering and the conformational preference of the pyrimidine substituent on the 3-position are governed by a delicate balance of steric and electronic effects. Computational modeling, in conjunction with NMR techniques like the nuclear Overhauser effect (NOE) which measures through-space proton-proton interactions, can provide significant insights into the preferred conformation of the azetidine ring.

Pyrimidine Ring: While the aromatic pyrimidine ring is largely planar, the molecule as a whole possesses conformational flexibility due to rotation about the single bond connecting the azetidine and pyrimidine rings. The dihedral angle of this bond determines the relative orientation of the two rings, which is influenced by the need to minimize steric clashes while potentially optimizing electronic interactions. Computational energy profiling of this rotation can identify the most stable conformations.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are employed to understand the fundamental electronic structure, geometry, and reactivity of the 5-(Azetidin-3-yl)pyrimidine scaffold. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for this purpose. elixirpublishers.com For pyrimidine-based compounds, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p), have proven effective in estimating properties such as acidity (pKa), which is crucial for predicting a molecule's behavior under different pH conditions. nih.govnih.gov

These calculations can predict optimized molecular geometries, vibrational frequencies for spectral simulation (IR and Raman), and the distribution of electronic charge across the molecule. elixirpublishers.com For instance, the Mulliken charge analysis can identify the most reactive centers in a molecule, such as the nitrogen atoms in the pyrimidine (B1678525) ring, which are often key points for biological interactions. elixirpublishers.com Such analyses provide a foundational understanding of the molecule's intrinsic properties before proceeding to more complex interaction studies.

Table 1: Overview of Quantum Mechanical Methods Applied to Pyrimidine-Related Scaffolds

| Method | Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31+G(d,p) | Acidity (pKa), Energy of dissociation (∆EH2O) | nih.govnih.gov |

| Hartree-Fock (HF) | 6-311+G(d,p) | Optimized geometry, Vibrational frequencies | elixirpublishers.com |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules like 5-(Azetidin-3-yl)pyrimidine hydrochloride. These simulations model the atomic movements over time, providing a detailed picture of the molecule's dynamic behavior and accessible conformations in a solvated environment. The key flexible bond in this scaffold is the single bond connecting the azetidine (B1206935) ring to the pyrimidine ring. Rotation around this bond dictates the relative orientation of the two ring systems.

MD simulations can map the energy landscape associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site. While specific MD studies on this compound are not detailed in the provided results, the methodology is standard for analyzing such flexible scaffolds in drug design.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design, allowing for the virtual screening of compounds and the rationalization of structure-activity relationships (SAR).

Docking studies with pyrimidine-based scaffolds have been conducted against a wide array of protein targets to predict their potential as inhibitors. For example, pyrimidine derivatives have been docked into the active site of the main protease (Mpro) of SARS-CoV-2. nih.gov These studies predict specific hydrogen bonding and hydrophobic interactions with key amino acid residues like THR26, GLU166, and CYS145. nih.gov Similarly, azido-pyrimidine analogues have been docked against tyrosyl-tRNA synthetase and cytochrome P450 enzymes to evaluate their potential as antimicrobial agents. jocpr.com

The process involves using software like AutoDock Vina to place the ligand into the binding pocket of a protein's crystal structure. nih.gov The resulting binding poses are then scored based on their predicted binding affinity (e.g., in kcal/mol), providing a quantitative estimate of their inhibitory potential. nih.gov

Table 2: Examples of Molecular Docking Studies with Pyrimidine Derivatives

| Pyrimidine Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy / IC50 | Reference |

|---|---|---|---|---|

| Pyrimidine derivatives | SARS-CoV-2 Main Protease (Mpro) | THR26, GLU166, CYS145 | -7.5 Kcal/mol | nih.gov |

| Azido-pyrimidine phenols | Tyrosyl-tRNA synthetase | Not specified | Not specified | jocpr.com |

| Pyrimidine-quinolone hybrids | Human Lactate Dehydrogenase A (hLDHA) | Arg168, Asn137, His192 | IC50 <20 μM for best compounds | mdpi.com |

Standard docking often treats the protein as a rigid structure. However, induced fit docking (IFD) accounts for the flexibility of the protein's active site, allowing for conformational changes upon ligand binding. This more advanced technique can provide a more accurate prediction of the binding mode.

A notable example involves the structure-based design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. researchgate.netnih.gov In these studies, the binding of the pyrimidine ligand was found to induce a significant structural change in the S1/S3 binding pocket of renin. nih.govosti.gov Specifically, the side chain of a leucine (B10760876) residue (Leu114) was observed to move from a 'Leu-in' to a 'Leu-out' conformation to accommodate the ligand. researchgate.netnih.govosti.gov This induced fit was crucial for achieving a remarkable 65,000-fold increase in inhibitory potency compared to the initial fragment. researchgate.netosti.gov

De Novo Design Strategies Utilizing the Scaffold

The 5-(Azetidin-3-yl)pyrimidine scaffold is an excellent starting point for de novo drug design, a process that involves building novel molecules from the ground up. In structure-based design, this scaffold can be used as a core fragment that is computationally "grown" or elaborated upon to optimize interactions with a target protein.

For instance, in the development of renin inhibitors, a pyrimidine-based fragment was identified and then systematically modified. researchgate.netnih.gov A basic amine group, essential for interacting with catalytic aspartic acids, was introduced, and other substituents were optimized to improve binding in the S1/S3 pockets. researchgate.netnih.gov This rational, step-by-step approach, guided by crystal structures and docking, led to the discovery of highly potent inhibitors. researchgate.netnih.gov Similarly, pyrimidine-quinolone hybrids were designed by computationally exploring different linkers between the two scaffolds to create potent hLDHA inhibitors. mdpi.com

Cheminformatic Analysis for Chemical Space Exploration

Cheminformatics employs computational methods to analyze large sets of chemical data, helping to explore the chemical space around a particular scaffold like 5-(Azetidin-3-yl)pyrimidine. One key technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

A QSAR approach was used to estimate the pKa values of various pyrimidines by correlating experimental values with computed parameters, such as the energy difference between a compound and its dissociated form. nih.gov This allows for the rapid prediction of acidity for new, related compounds without the need for experimental measurement. nih.gov Other cheminformatic tools include pharmacophore modeling, which identifies the essential 3D arrangement of features required for biological activity, and the use of predictive models like PASS (Prediction of Activity Spectra for Substances) to forecast the likely biological activities of designed compounds. nih.gov These methods enable researchers to navigate and prioritize the vast chemical space of possible derivatives for synthesis and testing.

Preclinical Pharmacological Investigations and Mechanistic Studies

Enzyme Inhibition Studies in Research Models

Human Topoisomerase IIα Inhibition

Topoisomerase IIα is a crucial enzyme in DNA replication and chromosome organization, making it a significant target in oncology research. sigmaaldrich.comnih.gov A thorough review of published scientific literature reveals no specific studies investigating the inhibitory activity of 5-(Azetidin-3-yl)pyrimidine hydrochloride against human topoisomerase IIα. While various pyrimidine (B1678525) analogues have been explored as topoisomerase inhibitors, data directly pertaining to this compound is not available. nih.govgoogle.com

KRAS-G12D Inhibition

The KRAS-G12D mutation is a key driver in several cancers, and significant efforts are underway to develop inhibitors against this specific oncogene. nih.govnih.gov However, there are no publicly available research findings or reports on the evaluation of this compound as an inhibitor of the KRAS-G12D protein. Research in this area has included other classes of pyrimidine-based molecules, but specific data for the subject compound is absent. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules. google.comnih.gov Despite the investigation of other chemical structures as NAPE-PLD inhibitors, there is no scientific literature detailing any studies on the potential for this compound to inhibit NAPE-PLD activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy being explored for cancer therapy. While substituted pyrazolo[4,3-d]pyrimidines have been identified as potent CDK inhibitors, a search of the scientific literature did not yield any data on the specific activity of this compound as a CDK2 inhibitor.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a role in cell adhesion, migration, and survival, making it a target in cancer research. Numerous pyrimidine derivatives have been developed and studied as FAK inhibitors. However, there is no specific research available in the public domain that has investigated or reported on the FAK inhibitory potential of this compound.

Receptor Agonism/Antagonism Studies

A comprehensive search of preclinical research databases and scientific publications was conducted to identify studies on the agonist or antagonist activity of this compound at various receptor targets. While other pyrimidine derivatives have been characterized as antagonists at receptors such as the adenosine (B11128) A3 receptor, there is currently no available information or published data regarding the receptor binding profile, agonism, or antagonism of this compound. Similarly, while certain azetidine-containing pyrimidines have been explored as nicotinic acetylcholine (B1216132) receptor ligands, specific data for the hydrochloride salt of 5-(Azetidin-3-yl)pyrimidine is not present in the literature.

Histamine (B1213489) H3 Receptor Agonism in Research Models

No studies were identified that specifically investigate the histamine H3 receptor agonist activity of this compound. However, research on other non-imidazole pyrimidine derivatives has shown affinity for the H3 receptor. For instance, a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines has been identified as high-affinity histamine H3 receptor agonists. acs.orgnih.govacs.orguj.edu.plsemanticscholar.org These studies highlight that the pyrimidine scaffold can be a key element for H3 receptor binding, but specific data for this compound is absent.

Cannabinoid Receptor 2 (CB2) Agonism in Research Models

There is no available research specifically examining the cannabinoid receptor 2 (CB2) agonist properties of this compound. While the broader class of pyrimidine derivatives has been explored for activity at cannabinoid receptors, and some pyridine (B92270) analogs have been developed as CB2 imaging agents, no direct link or data exists for this compound. nih.govnih.govmdpi.commdpi.com

Antiproliferative Activity in In Vitro Cancer Cell Line Models

No specific data on the antiproliferative activity of this compound in any cancer cell line has been reported. The pyrimidine core is a common feature in many compounds with anticancer properties, and numerous studies have demonstrated the antiproliferative effects of various pyrimidine derivatives. nih.govnih.govnih.govmdpi.comrdd.edu.iqresearchgate.netresearchgate.netnih.govanjs.edu.iq These compounds often work through mechanisms like antimetabolism or kinase inhibition. nih.govnih.gov The azetidine (B1206935) moiety is also of pharmacological interest and has been incorporated into some anticancer compounds. nih.govacs.org Despite the potential suggested by its structural components, direct experimental evidence for this compound is lacking.

Consistent with the absence of antiproliferative studies, no research has been published on the effects of this compound on the cell cycle of any cell line. Studies on other pyrimidine-based compounds have shown capabilities to induce cell cycle arrest, often at the G1 or S phases, as part of their anticancer mechanism. nih.govmdpi.comrsc.org

There are no specific studies detailing any apoptosis-inducing effects of this compound. Mechanistic studies on other pyrimidine derivatives have shown they can trigger apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.govrsc.orgnih.govnih.govfrontiersin.org

Antimicrobial and Antitubercular Activity in In Vitro Models

No specific investigations into the antimicrobial or antitubercular properties of this compound have been documented. The pyrimidine nucleus is a well-established scaffold in the design of antimicrobial and antitubercular agents, with many derivatives showing a broad spectrum of activity. niscair.res.inucl.ac.ukijrpc.comnih.govinnovareacademics.inthepharmajournal.comorientjchem.orgwjarr.comnih.gov

In line with the lack of general antimicrobial data, there are no published reports on the Minimum Inhibitory Concentration (MIC) values for this compound against any microbial or tubercular strains. MIC values have been determined for a wide array of other pyrimidine derivatives, demonstrating their potential as antimicrobial agents. nih.govnih.govrsc.org

Specific Bacterial and Fungal Strain Susceptibility

Currently, there is a lack of publicly available scientific literature detailing the specific antibacterial and antifungal susceptibility of the compound this compound. While the broader class of pyrimidine-containing molecules has been investigated for antimicrobial properties, specific data on this particular hydrochloride salt against various bacterial and fungal strains is not available in published research. nih.govnih.govmdpi.com Studies on other novel pyrimidine derivatives have shown activity against a range of microbes, but these findings cannot be directly extrapolated to this compound without specific testing. wisdomlib.orgnih.govnih.gov

Mechanism of Action Investigations in Microbial Systems

Consistent with the absence of susceptibility data, there are no specific studies available that elucidate the mechanism of action of this compound in microbial systems. Research into the antimicrobial mechanisms of other pyrimidine analogs suggests various potential targets, including the inhibition of essential enzymes or interference with nucleic acid synthesis. nih.govnih.gov However, the precise molecular interactions and pathways affected by this compound remain uninvestigated.

In Vivo Preclinical Efficacy Studies (Excluding Clinical Outcomes)

Modulation of Central Nervous System Activity in Animal Models

While direct in vivo studies on this compound are not present in the available literature, significant research has been conducted on a closely related structural analog, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine . This compound, which shares the core azetidinyl-pyrimidine structure, has been identified as a high-affinity, non-imidazole histamine H3 receptor (H3R) agonist with demonstrated activity in the central nervous system (CNS) of animal models. nih.govacs.orgdntb.gov.ua

In a social recognition test in mice, a key model for assessing cognitive function, the analog VUF16839 (a specific compound within the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series) produced an amnesic effect. nih.gov This finding indicates that the compound crosses the blood-brain barrier and engages with CNS targets to modulate behavior. The study highlights the potential for this structural class to influence neurotransmitter systems, given the role of the H3R as a regulator of histamine and other neurotransmitters like acetylcholine, serotonin, and dopamine. nih.govnih.govmdpi.com

Table 1: In Vivo CNS Activity of a Structural Analog (Data pertains to 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative, VUF16839)

| Animal Model | Test | Observed Effect | Reference |

|---|

This table is interactive. Click on the headers to sort.

Reduction of Ischemia-Reperfusion Injury in Organ Models (CB2 agonists)

There are no available scientific studies that have investigated the potential of this compound as a cannabinoid receptor 2 (CB2) agonist or its effects in animal models of ischemia-reperfusion injury. The therapeutic strategy of using CB2 agonists to mitigate such injuries has been explored with other compounds, where they have shown protective effects in models of myocardial and renal ischemia-reperfusion. nih.govuthsc.edunih.gov However, no evidence currently links this compound to this pharmacological target or therapeutic application.

Structure Activity Relationship Sar Studies

Systematic SAR Analysis for Biological Targets

Systematic SAR analysis of pyrimidine (B1678525) derivatives has revealed that the biological activity is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The pyrimidine scaffold is a privileged structure in drug discovery and has been extensively modified at positions 2, 4, 5, and 6 to modulate activity against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various diseases. nih.gov

For instance, in a series of novel pyrimidine derivatives developed as bone anabolic agents, strategic structural modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring were crucial for achieving selectivity and high affinity for the biological target. nih.gov This highlights the importance of a systematic approach to modifying the pyrimidine core to optimize therapeutic potential.

In the context of 5-(Azetidin-3-yl)pyrimidine, the azetidine (B1206935) ring at the 5-position is a key feature. The nitrogen atom of the azetidine ring offers a point for further substitution, which can significantly impact the compound's interaction with its biological target.

A study of azetidinone derivatives bearing a pyrimidine moiety demonstrated that substitutions on a connected benzylidene ring influenced antimicrobial activity. Specifically, compounds with chloro substituents at the meta and para positions showed good antifungal activity, while those with nitro, methyl, and bromo substituents at the para position, and a nitro group at the meta position, exhibited excellent antibacterial activity. This suggests that even distal modifications can have a profound effect on the biological profile of pyrimidine-containing compounds.

The following table illustrates hypothetical SAR trends for 5-(Azetidin-3-yl)pyrimidine derivatives based on general principles observed in related compound series.

| Compound | R1 (on Pyrimidine) | R2 (on Azetidine) | Predicted Biological Target | Predicted Activity Trend |

|---|---|---|---|---|

| I | -H | -H | Kinase | Baseline |

| II | -NH2 | -H | Kinase | Increased (potential for H-bonding) |

| III | -Cl | -H | Kinase | Variable (electronic and steric effects) |

| IV | -H | -C(O)CH3 | GPCR | Altered (lipophilicity and H-bond acceptor) |

| V | -H | -SO2CH3 | Enzyme | Altered (H-bond acceptor and steric bulk) |

Identification of Key Pharmacophores and Structural Elements for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For pyrimidine-based compounds, the pyrimidine ring itself often serves as a core scaffold for the presentation of key pharmacophoric features.

Key structural elements for the activity of pyrimidine derivatives often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Substituents such as amino or hydroxyl groups can introduce hydrogen bond donor capabilities, which are often crucial for binding to biological targets.

Aromatic/Hydrophobic Regions: The pyrimidine ring and any aryl substituents contribute to hydrophobic interactions within the binding pocket of a target protein.

In the case of 5-(Azetidin-3-yl)pyrimidine, the key pharmacophoric elements can be considered as:

The Pyrimidine Core: A central scaffold that can be substituted to modulate activity and selectivity.

The Azetidine Ring: This four-membered ring introduces a specific three-dimensional conformation and can influence properties such as solubility and metabolic stability. The nitrogen atom within the azetidine ring can also be a key interaction point or a site for further chemical modification.

A patent for pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are structurally related to pyrimidines, included a compound with a (3-Aminoazetidin-1-yl) substituent. This compound, (4-(3-Aminoazetidin-1-yl)-2-(4-methyl-1,4-diazepan-1-yl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)(4-fluoronaphthalen-1-yl)methanone , demonstrated antiproliferative activity against the Panc1 cancer cell line with an IC50 of 1.40 μM. mdpi.com In this molecule, the aminoazetidine moiety likely plays a critical role in binding to the target, possibly through hydrogen bonding interactions involving the amino group and the azetidine nitrogen.

| Pharmacophoric Feature | Structural Element in 5-(Azetidin-3-yl)pyrimidine | Potential Role in Biological Activity |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Interaction with receptor backbone or side chains |

| Hydrogen Bond Donor/Acceptor | Azetidine Nitrogen | Key interaction with target; point of substitution |

| 3D Scaffold | Azetidine Ring | Provides specific spatial arrangement of substituents |

| Aromatic Core | Pyrimidine Ring | Hydrophobic interactions; scaffold for substituents |

Influence of Stereochemistry on Biological Activity

The presence of a stereocenter can have a profound impact on the biological activity of a molecule. In 5-(Azetidin-3-yl)pyrimidine, the 3-position of the azetidine ring is a chiral center when the substituents on the nitrogen and at the 3-position are different. While specific studies on the stereochemistry of 5-(Azetidin-3-yl)pyrimidine are limited, the importance of stereochemistry in related azetidine-containing compounds is well-documented.

For example, in the development of quinolone antibacterial agents, the stereochemistry of a 7-(3-amino-2-methyl-1-azetidinyl) moiety was found to be critical for antibacterial activity. google.com Different stereoisomers exhibited significantly different potencies, underscoring the importance of precise three-dimensional orientation for target engagement.

It can be inferred that the two enantiomers of a substituted 5-(Azetidin-3-yl)pyrimidine would likely exhibit different biological activities. One enantiomer may fit optimally into the binding site of a biological target, while the other may have a weaker interaction or interact with different targets altogether.

Correlation between Structural Features and Biological Profiles

Substitutions on the Pyrimidine Ring:

Position 2: Often a site for introducing groups that can modulate kinase selectivity or interact with the hinge region of a kinase.

Position 4: Can be substituted to influence solubility and cell permeability. For example, introducing a polar group may enhance aqueous solubility.

Substitutions on the Azetidine Ring:

Azetidine Nitrogen (N-1): Substitution at this position can be used to alter physicochemical properties such as lipophilicity and basicity. It can also be a key vector for exploring the binding pocket of a target.

Azetidine Carbon (C-3): The substituent at this position, directly attached to the pyrimidine ring, is a critical determinant of the molecule's interaction with its target.

The pyrimidine nucleus is a versatile starting point for the development of a wide array of therapeutic agents, and its combination with the unique azetidine scaffold in 5-(Azetidin-3-yl)pyrimidine hydrochloride presents a promising framework for the design of novel bioactive compounds. orientjchem.orgnih.gov

Role As a Chemical Scaffold and Intermediate in Research

Utility of 5-(Azetidin-3-yl)pyrimidine Moiety in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The 5-(azetidin-3-yl)pyrimidine moiety is particularly well-suited for FBDD due to several key characteristics. The incorporation of small, rigid rings like azetidine (B1206935) provides three-dimensional structural motifs that can explore protein-ligand interactions more effectively than flat aromatic systems. nih.gov This "escape from flatland" is a guiding principle in modern medicinal chemistry, aiming to improve the physicochemical properties and novelty of drug candidates. baranlab.org

The azetidine ring introduces a defined three-dimensional vector, allowing for precise orientation of substituents and the potential for new binding interactions within a target's active site. nih.gov The pyrimidine (B1678525) core, a common feature in biologically active molecules, provides established hydrogen bonding capabilities. The combination of these two components in a single fragment offers a starting point for developing more potent and selective inhibitors. The relatively low molecular weight and complexity of the 5-(azetidin-3-yl)pyrimidine scaffold align with the principles of FBDD, where initial hits are gradually optimized and grown into more potent lead compounds.

Development of Complex Heterocyclic Systems Utilizing the Scaffold

The 5-(azetidin-3-yl)pyrimidine scaffold is not only a valuable fragment in its own right but also serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The reactivity of both the azetidine and pyrimidine rings allows for the construction of fused, bridged, and spirocyclic architectures. nih.gov

For instance, the nitrogen atom of the azetidine ring can be functionalized through N-alkylation or N-acylation, introducing a wide range of substituents. nih.gov This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Furthermore, the pyrimidine ring can undergo various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more elaborate molecular frameworks.

One common strategy involves the use of the azetidine moiety to create spirocyclic systems. nih.gov This is achieved by functionalizing the carbon atoms of the azetidine ring and then performing ring-closing reactions. Such spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional shapes. The development of synthetic routes to access diverse libraries of compounds based on the 5-(azetidin-3-yl)pyrimidine scaffold is an active area of research, enabling the exploration of new chemical space for drug discovery. nih.gov

| Scaffold Modification | Reaction Type | Potential Outcome |

| Azetidine Nitrogen | N-alkylation, N-acylation | Introduction of diverse substituents, SAR exploration |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution | Attachment of various functional groups |

| Pyrimidine Ring | Cross-Coupling Reactions | Formation of biaryl or more complex systems |

| Azetidine Carbon | Ring-closing reactions | Formation of spirocyclic or fused systems |

Azetidine-Pyrimidine as a Bioisostere in Medicinal Chemistry Research

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.org The concept of bioisosteric replacement is a cornerstone of medicinal chemistry, used to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The azetidine-pyrimidine moiety can serve as a bioisostere for other chemical groups, offering advantages in drug design.

The azetidine ring itself is considered a bioisostere for other small aliphatic rings like cyclopropane (B1198618) and cyclobutane, as well as for larger rings such as piperidine (B6355638) when conformational restriction is desired. nih.gov Its introduction into a molecule can modulate properties like lipophilicity (LogP/LogD) and basicity (pKa), which in turn can influence solubility, permeability, and metabolic stability. researchgate.net The replacement of a more flexible or planar group with the rigid, three-dimensional azetidine can lead to improved binding affinity and selectivity by pre-organizing the molecule in a conformation favorable for binding to its target. nih.gov

The pyrimidine portion of the scaffold is a well-established bioisostere for other aromatic and heteroaromatic rings. The combination of the azetidine and pyrimidine rings in a single scaffold provides a unique bioisosteric replacement for a variety of larger, more complex, or less "drug-like" chemical groups. This can be particularly useful in "scaffold hopping" exercises, where researchers aim to identify novel chemical series with similar biological activity but different intellectual property profiles.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Flexible alkyl chain | Azetidine ring | Increased rigidity, improved binding affinity |

| Phenyl ring | Pyrimidine ring | Modulation of electronics, improved solubility |

| Piperidine ring | Azetidine ring | Reduced size, altered pKa |

| Morpholine ring | Azetidine-containing spirocycle | Increased 3D character, novel chemical space |

Late-Stage Diversification Strategies for Scaffold Expansion

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a diverse library of analogues from a common, complex intermediate, facilitating the exploration of structure-activity relationships. The 5-(azetidin-3-yl)pyrimidine scaffold is amenable to various LSF strategies.

The pyrimidine ring, for example, can be activated to undergo C-H functionalization, allowing for the direct introduction of new substituents without the need for pre-installed functional groups. nih.gov This can be a highly efficient way to modify the scaffold and explore new chemical space. Additionally, deconstruction-reconstruction strategies have been developed for pyrimidine-containing compounds. nih.gov These methods involve the ring-opening of the pyrimidine to a reactive intermediate, which can then be recyclized with different reagents to form a variety of other heterocyclic systems, such as substituted pyrimidines, pyrazoles, or isoxazoles. nih.govnih.gov

The azetidine portion of the scaffold also offers opportunities for late-stage diversification. For instance, if the azetidine nitrogen is protected with a labile protecting group, this group can be removed at a late stage and the nitrogen can then be functionalized with a variety of substituents. This approach allows for the synthesis of a common precursor, which can then be rapidly diversified to generate a library of final compounds for biological screening.

Future Research Directions and Translational Perspectives Academic

Exploration of New Biological Targets for 5-(Azetidin-3-yl)pyrimidine Derivatives

The versatility of the pyrimidine (B1678525) ring, a cornerstone in the structure of nucleobases, allows it to interact with a wide array of biological targets. nih.gov Coupled with the rigid, three-dimensional nature of the azetidine (B1206935) moiety, this scaffold is ripe for exploration against novel biological targets beyond its currently investigated roles.

Future research should systematically screen 5-(azetidin-3-yl)pyrimidine derivatives against various target classes. Based on the activity of related heterocyclic compounds, promising areas include:

Kinase Inhibition: The pyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. Derivatives of this scaffold could be evaluated for their inhibitory activity against protein kinases implicated in cancer and inflammatory diseases. For instance, related pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). rsc.org

GPCR Modulation: A positional isomer, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a potent agonist for the Histamine (B1213489) H3 receptor, a G-protein coupled receptor (GPCR) involved in neurological functions. acs.org This suggests that the 5-(azetidin-3-yl)pyrimidine scaffold could be explored for activity at other GPCRs.

Enzyme Inhibition: Recent studies have shown that pyrimidine derivatives can act as potent inhibitors of enzymes like ecto-5'-nucleotidase (CD73), a target in cancer immunotherapy. nih.gov A library of 5-(azetidin-3-yl)pyrimidine analogs could be screened against a panel of enzymes involved in various disease pathologies.

Antimicrobial Targets: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. acs.org Azetidine and pyrimidine derivatives have independently shown promise in this area. acs.org For example, a series of azetidine derivatives demonstrated potent bactericidal activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. acs.org Therefore, exploring targets within bacterial and fungal cell wall synthesis, DNA replication, or metabolic pathways could yield new anti-infective agents. mdpi.com

Table 1: Potential Biological Target Classes for 5-(Azetidin-3-yl)pyrimidine Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, HER2, MAPK | Oncology, Immunology |

| GPCRs | Histamine Receptors, Dopamine Receptors | Neurology, Psychiatry |

| Enzymes | CD73, InhA, Dihydrofolate Reductase | Oncology, Infectious Diseases |

| Bacterial/Fungal Proteins | Mycolate Synthesis Enzymes, DNA Gyrase | Infectious Diseases |

Advanced Computational Approaches for Scaffold Optimization

To efficiently explore the chemical space around the 5-(azetidin-3-yl)pyrimidine core, advanced computational methods are indispensable. In silico techniques can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method can be used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity. nih.govmdpi.com For a series of pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1 kinase, a 3D-QSAR model showed significant statistical correlation, guiding the design of more potent inhibitors. nih.govmdpi.com

Pharmacophore Modeling: By identifying the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), pharmacophore models can be generated. nih.gov These models can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of the existing scaffold.

Molecular Docking: Docking studies can predict the binding mode and affinity of ligands within the active site of a biological target. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and biological testing and provides insights into the molecular basis of interaction, which is crucial for overcoming drug resistance. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of binding interactions over time and helping to refine docking predictions. nih.gov

These computational approaches can accelerate the hit-to-lead optimization process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. mdpi.com

Development of Novel Synthetic Methodologies for Analog Generation

The generation of a diverse library of 5-(azetidin-3-yl)pyrimidine analogs for biological screening requires robust and flexible synthetic strategies. Future research should focus on developing novel methodologies that allow for the efficient and modular construction of derivatives.

Key synthetic challenges and opportunities include:

Late-Stage Functionalization: Developing methods to introduce chemical diversity at a late stage in the synthesis is highly desirable. This would allow for the rapid generation of analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).

Flow Chemistry: For large-scale production and improved reaction control, continuous flow reactors could be employed. evitachem.com This technology can offer advantages in terms of safety, efficiency, and scalability.

Multicomponent Reactions: One-pot, multicomponent reactions are powerful tools for building molecular complexity in a single step. nih.gov Designing such a reaction to construct the core azetidinyl-pyrimidine scaffold or to add substituents could significantly streamline analog synthesis. nih.gov

A general synthetic approach often involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a protected azetidine derivative, followed by deprotection and further functionalization. acs.orgevitachem.com Research into new coupling reactions and protecting group strategies will be essential for expanding the accessible chemical space.

Table 2: Synthetic Strategies for Analog Generation

| Methodology | Description | Potential Advantage |

| Late-Stage Functionalization | Modification of a core scaffold in the final steps of a synthesis. | Rapid library generation. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Scalability and safety. |

| Multicomponent Reactions | Combining three or more reactants in a single reaction vessel. | Increased efficiency and complexity. |

| Novel Coupling Reactions | Developing new catalytic methods for C-N and C-C bond formation. | Access to novel chemical space. |

Integration with Combinatorial Chemistry and High-Throughput Screening in Research

To fully realize the therapeutic potential of the 5-(azetidin-3-yl)pyrimidine scaffold, its exploration must be integrated with modern drug discovery platforms. Combinatorial chemistry and high-throughput screening (HTS) are synergistic technologies that enable the rapid synthesis and evaluation of large compound libraries. benthamscience.commanuscriptpoint.comeurekaselect.com

Combinatorial Library Design: Using the synthetic methodologies described previously, a combinatorial library of 5-(azetidin-3-yl)pyrimidine derivatives can be designed. This involves systematically varying the substituents on both the pyrimidine and azetidine rings to generate a large set of structurally related compounds. eco-vector.com

High-Throughput Screening (HTS): This library can then be subjected to HTS against a panel of biological targets. eurekaselect.comeco-vector.com HTS utilizes automated robotics and sensitive assay technologies to test thousands of compounds per day, allowing for the rapid identification of "hits"—compounds that exhibit activity against a specific target. manuscriptpoint.com

High-Content Screening (HCS): For targets within a cellular context, HCS can provide more detailed information than traditional HTS. By using automated microscopy and image analysis, HCS can measure the effects of compounds on multiple cellular parameters simultaneously, offering insights into their mechanism of action.

The integration of these techniques provides a powerful engine for drug discovery, moving from a novel scaffold to validated biological hits in an efficient and systematic manner. eurekaselect.com

Design of Targeted Chemical Probes for Biological Pathway Elucidation

Once a derivative of 5-(azetidin-3-yl)pyrimidine shows promising activity against a specific biological target, the next step is to understand its function within complex biological systems. The design of targeted chemical probes is a powerful approach for this purpose. chemicalprobes.org

A chemical probe is a small molecule tool designed to selectively interact with a specific protein target, allowing for the study of that protein's function in cells or even whole organisms. chemicalprobes.org To be effective, a probe should be potent, selective, and well-characterized.

For an active 5-(azetidin-3-yl)pyrimidine derivative, a chemical probe could be created by:

Identifying an attachment point: SAR data is used to find a position on the molecule where a linker can be attached without disrupting its binding to the target protein.

Attaching a reporter tag: A tag, such as biotin (B1667282) or a fluorescent dye, is attached to the linker. researchgate.net

Target Identification and Validation: The resulting probe (e.g., a biotinylated derivative) can be used in affinity purification experiments to pull down its protein target from cell lysates, confirming the molecular target and identifying potential off-targets. researchgate.net

These probes are invaluable tools for validating a drug's mechanism of action and for elucidating the broader biological pathways in which the target protein is involved. researchgate.net

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-(Azetidin-3-yl)pyrimidine hydrochloride, and how are they experimentally determined?

- Molecular formula : C₈H₁₄ClN₃O₂; Molecular weight : 219.67 g/mol (confirmed via mass spectrometry) .

- Structural characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) validate the azetidine-pyrimidine scaffold and hydrochloride salt formation. X-ray crystallography may resolve stereochemical ambiguities .

- Solubility : Typically soluble in polar solvents (e.g., water, methanol) but exhibits limited solubility in non-polar solvents. Solubility profiles are determined using UV-Vis spectroscopy or gravimetric methods .

Q. What synthetic routes are commonly employed for this compound, and how is purity optimized?

- Primary synthesis : Multi-step protocols involving cyclization of azetidine precursors with pyrimidine derivatives under acidic conditions (e.g., HCl catalysis). For example, coupling 3-azetidinyl intermediates with halogenated pyrimidines via nucleophilic substitution .

- Purity control : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) and recrystallization in ethanol/water mixtures to remove byproducts (e.g., unreacted amines) .

- Yield optimization : Reaction parameters (temperature, stoichiometry) are tuned using Design of Experiments (DoE) frameworks to maximize efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Case study : Discrepancies in ¹H NMR splitting may arise from dynamic rotational isomerism in the azetidine ring. Variable Temperature (VT) NMR or computational modeling (DFT) can identify low-energy conformers .

- Mitigation : Use deuterated solvents (e.g., D₂O for hydrochloride salts) to enhance signal resolution and assign peaks unambiguously .

Q. What strategies are effective for probing the biological activity of this compound, particularly in enzyme inhibition assays?

- Target selection : Prioritize kinases or GPCRs due to the compound’s heterocyclic pharmacophore. Molecular docking (AutoDock Vina) predicts binding affinity to ATP-binding pockets .

- Assay design :

- In vitro : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .

- Cell-based : Use HEK293 or HeLa cells transfected with target receptors to assess functional inhibition (e.g., cAMP modulation) .

Q. How do structural modifications (e.g., substituent effects) influence the stability and reactivity of this compound?

- Reactivity trends : Electron-withdrawing groups (e.g., -Cl) on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks (e.g., Suzuki couplings) .

- Stability studies : Accelerated degradation testing (40°C/75% RH) identifies hydrolytic susceptibility at the azetidine N-HCl bond. Lyophilization improves long-term storage .

Key Challenges and Recommendations

- Stereochemical control : The azetidine ring’s conformational flexibility complicates enantiomer separation. Chiral HPLC or asymmetric synthesis using Evans auxiliaries is advised .

- Biological data interpretation : Cross-validate enzyme inhibition results with orthogonal assays (e.g., SPR vs. fluorescence) to rule off-target effects .

This FAQ synthesizes methodologies from peer-reviewed protocols and empirical data, prioritizing reproducibility and mechanistic insight. Researchers should adapt workflows to specific experimental goals while adhering to safety guidelines for hydrochloride handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.